![molecular formula C16H11NO3S B2903056 N-(benzo[b]thiophen-5-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 922032-05-1](/img/structure/B2903056.png)

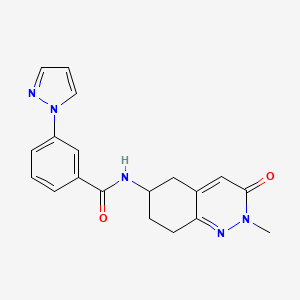

N-(benzo[b]thiophen-5-yl)benzo[d][1,3]dioxole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzo[b]thiophene is a type of organic compound which is a fusion of benzene and thiophene . Benzo[d][1,3]dioxole is another organic compound which is a fusion of benzene and dioxole . Both of these compounds are used in the synthesis of various pharmaceuticals and have been studied for their potential therapeutic properties .

Synthesis Analysis

The synthesis of compounds similar to the one you’re asking about often involves palladium-catalyzed arylation . This is a common method used in the synthesis of many organic compounds .Molecular Structure Analysis

The molecular structure of compounds similar to the one you’re asking about often involves a non-coplanar arrangement of the benzene and dioxole or thiophene rings .Chemical Reactions Analysis

The chemical reactions involving compounds similar to the one you’re asking about often involve C-N cross-coupling .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Without more specific information, it’s difficult to provide an analysis of the physical and chemical properties of the compound you’re asking about .Applications De Recherche Scientifique

Anticancer Activity

The compound has shown potential in the field of oncology, particularly in the design and synthesis of anticancer agents. A study has reported the synthesis of indoles bearing the benzo[d][1,3]dioxole moiety, which were evaluated for their anticancer activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia cells . The structure–activity relationship study identified analogs with significant inhibitory concentrations, suggesting that modifications of the benzo[d][1,3]dioxole structure could lead to potent anticancer agents.

Antimicrobial Properties

Benzothiophene derivatives, which include the benzo[b]thiophen-5-yl moiety, have been synthesized and tested for their antimicrobial properties. These compounds have displayed high antibacterial activity against Staphylococcus aureus and potential as antifungal agents against prevalent fungal diseases . This indicates that the compound could be a valuable scaffold for developing new antimicrobial agents.

Antioxidant Potential

The antioxidant capacity of benzothiophene derivatives has been explored, with some compounds exhibiting higher antioxidant capacities than standard references like trolox . This suggests that the compound N-(benzo[b]thiophen-5-yl)benzo[d][1,3]dioxole-5-carboxamide could be investigated for its antioxidant properties, which are crucial in combating oxidative stress-related diseases.

Tubulin Polymerization Inhibition

Indole-based compounds with a benzo[d][1,3]dioxole moiety have been studied for their ability to inhibit tubulin polymerization, a key process in cell division . This mechanism is targeted by many anticancer agents, and the compound’s structure could be optimized to enhance its activity against microtubule assembly, offering a pathway to novel anticancer therapies.

Cell Cycle Arrest and Apoptosis Induction

Further mechanistic studies on indole derivatives with the benzo[d][1,3]dioxole structure have revealed that they can cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . This application is particularly important in the development of anticancer strategies that aim to halt the proliferation of cancer cells and trigger their programmed death.

Drug Design and Development

The structural motif of this compound is found in various naturally occurring and synthetic molecules with a broad spectrum of biological activities. Its role in drug design is significant, as it can be used to create molecules with diverse mechanisms of action, including as inhibitors of lipid peroxidation, potassium channel openers, and topoisomerase inhibitors .

Mécanisme D'action

Target of Action

Compounds containing thiophene and benzodioxole moieties have been reported to possess a wide range of therapeutic properties . They have shown effectiveness in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

Benzodioxole compounds have been evaluated for their cytotoxic activity against various cancer cell lines . It’s plausible that N-(benzo[b]thiophen-5-yl)benzo[d][1,3]dioxole-5-carboxamide may interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Benzodioxole compounds have shown potential anticancer activity, suggesting that they may affect pathways related to cell proliferation and apoptosis .

Pharmacokinetics

The physicochemical properties of thiophene and benzodioxole moieties suggest that compounds containing these structures may have good solubility in most organic solvents like alcohol and ether but are insoluble in water . This could potentially impact the bioavailability of the compound.

Result of Action

Benzodioxole compounds have shown potential anticancer activity, indicating that they may induce changes in cell proliferation and apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of toxic metal ions in the environment can be a significant source of pollution, which can impact the effectiveness of the compound . suggests that its action and stability could be influenced by the solvent environment.

Orientations Futures

Propriétés

IUPAC Name |

N-(1-benzothiophen-5-yl)-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3S/c18-16(11-1-3-13-14(8-11)20-9-19-13)17-12-2-4-15-10(7-12)5-6-21-15/h1-8H,9H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACCCCHTVSZNBGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2902976.png)

![Tert-butyl N-[2-cyclopropyl-2-(prop-2-ynylamino)propyl]carbamate](/img/structure/B2902978.png)

sulfonyl]phenyl}piperazino)methanone](/img/structure/B2902979.png)

![2-Cyclopropyl-1-[1-(5,6-dimethylpyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2902980.png)

![1-{4-[(2-Ethylhexyl)oxy]phenyl}ethan-1-one](/img/structure/B2902981.png)

![2-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-methylacetamide](/img/structure/B2902982.png)

![N6-cycloheptyl-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2902986.png)

![4-butoxy-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B2902989.png)

![1-cinnamyl-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2902992.png)

![benzyl 2-[(1E)-3-phenoxyprop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2902993.png)

![Ethyl({[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl})amine](/img/structure/B2902995.png)

![2-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)(phenethyl)amino]pyrazine](/img/structure/B2902996.png)